molecular formula C6H11N3S B044390 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine CAS No. 116252-53-0

4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine

Cat. No. B044390
M. Wt: 157.24 g/mol
InChI Key: HYQAPLLDHDEUSD-UHFFFAOYSA-N
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Description

1,3-Thiazol derivatives, including thiazolidinones and thiazolidinediones, represent a significant class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. These compounds have attracted interest for their utility as synthons for various biologically active molecules. Their structural diversity allows for a wide range of chemical modifications, providing a versatile scaffold for drug development (Cunico, Gomes, & Vellasco, 2008).

Synthesis Analysis

The synthesis of 1,3-thiazol derivatives involves various methods, including reactions of chloral with substituted anilines, yielding a series of substituted 1,3-thiazolidin-4-ones. These synthetic pathways highlight the versatility and potential for creating a wide range of derivatives through different intermediates (Issac & Tierney, 1996).

Molecular Structure Analysis

The molecular structure of 1,3-thiazol derivatives has been explored through various methods, including high-resolution magnetic resonance spectroscopy and ab initio calculations. These studies provide insights into the conformations of these compounds and their potential for structural modification to enhance biological activity (Issac & Tierney, 1996).

Chemical Reactions and Properties

1,3-Thiazol derivatives undergo a wide range of chemical reactions, offering scope for medicinal chemistry applications. Their reactivity can be manipulated through various substitutions, allowing for the development of compounds with targeted biological activities. These properties underscore the significance of 1,3-thiazol derivatives in drug development and synthesis of biologically active molecules (Cunico, Gomes, & Vellasco, 2008).

Scientific Research Applications

Synthesis and Cytotoxic Activity
4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, which incorporate the 4-N-[2-(dimethylamino)ethyl]carboxamide moiety, demonstrated potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some compounds exhibited IC(50) values less than 10 nM, indicating their high potential in cancer therapy (Deady et al., 2003).

Chemical Transformations
The compound has been used in chemical transformations, leading to the synthesis of various heterocyclic compounds. For example, ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate underwent transformation with aromatic amines, resulting in the production of 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates. These transformations highlight the compound's versatility in organic synthesis (Albreht et al., 2009).

Synthesis of Heterocyclic Compounds
The compound has been involved in the synthesis and reactions leading to the formation of various heterocyclic compounds, showcasing its utility in the field of synthetic chemistry. For instance, 3-Dimethylamino-2,2-dimethyl-2H-azirines reacted with carbon disulfide to yield crystals with dipolar structures, demonstrating the compound's role in the synthesis of complex molecular structures (Chaloupka et al., 1976).

Inhibitor Development
4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine derivatives have been employed in the development of inhibitors for specific proteins. For example, focused library development of lead compounds confirmed the tertiary dimethylamino-propyl moiety as critical for the inhibition of dynamin GTPase, highlighting the compound's significance in medicinal chemistry and drug development (Gordon et al., 2013).

Future Directions

Research into thiazole derivatives continues to be a promising area in medicinal chemistry . The development of new thiazole-based compounds could lead to the discovery of new drugs with improved efficacy and fewer side effects .

properties

IUPAC Name

4-[(dimethylamino)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-9(2)3-5-4-10-6(7)8-5/h4H,3H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQAPLLDHDEUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine

CAS RN

116252-53-0
Record name 4-[(dimethylamino)methyl]-1,3-thiazol-2-amine
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